molecular formula C11H12O3 B6606871 2-hydroxy-2-(1-phenylcyclopropyl)aceticacid CAS No. 2229395-21-3

2-hydroxy-2-(1-phenylcyclopropyl)aceticacid

Cat. No.: B6606871
CAS No.: 2229395-21-3
M. Wt: 192.21 g/mol
InChI Key: AGGMQRKAODNRGF-UHFFFAOYSA-N
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Description

2-hydroxy-2-(1-phenylcyclopropyl)acetic acid is a fascinating chemical compound with a unique structure that offers exciting possibilities for research in fields like medicinal chemistry and drug development. Its structure consists of a cyclopropyl ring attached to a phenyl group and an acetic acid moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid can be achieved through several methods. One common approach involves the reaction of phenylcyclopropyl ketone with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(1-phenylcyclopropyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-hydroxy-2-(1-phenylcyclopropyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and optimizing its use in different fields .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid include:

  • 2-hydroxy-2-phenylacetic acid
  • 2-hydroxy-3-phenylpropanoic acid
  • 2-hydroxy-2-(2-hydroxy-1-naphthyl)acetic acid .

Uniqueness

What sets 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid apart from these similar compounds is its unique cyclopropyl ring structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-hydroxy-2-(1-phenylcyclopropyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-9(10(13)14)11(6-7-11)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGMQRKAODNRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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